Structure Elucidation of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone: A Multi-technique Spectroscopic and Crystallographic Approach
Structure Elucidation of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone: A Multi-technique Spectroscopic and Crystallographic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone is a heterocyclic ketone with potential applications as a key intermediate in the synthesis of biologically active compounds. This guide provides a comprehensive, in-depth technical overview of the systematic approach to its structure elucidation. We will explore the synergistic application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques, culminating in the definitive confirmation by single-crystal X-ray crystallography. The causality behind experimental choices and the self-validating nature of this multi-technique workflow are emphasized to ensure the highest degree of scientific integrity.
Introduction: The Rationale for Rigorous Elucidation
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a molecule like (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone, which contains a highly functionalized pyrimidine ring, even minor positional isomers could lead to vastly different pharmacological profiles. Therefore, a rigorous and orthogonal approach to structure elucidation is not merely an academic exercise but a critical step in ensuring the reliability and reproducibility of subsequent research. This guide will walk through a logical workflow, from initial synthesis to absolute structural proof, providing both the "how" and the "why" for each analytical step.
Proposed Synthesis: A Friedel-Crafts Approach
A plausible and efficient route to synthesize the title compound is through a Friedel-Crafts acylation reaction.[1][2] This classic carbon-carbon bond-forming reaction is well-suited for coupling an acyl group to an aromatic or heteroaromatic ring.
Reaction Scheme:
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Reactants: 2,6-Dichloropyrimidine and 4-Fluorobenzoyl chloride.
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Catalyst: A strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).
-
Solvent: An inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Mechanism Insight: The reaction proceeds via the formation of a highly electrophilic acylium ion from the 4-fluorobenzoyl chloride upon complexation with AlCl₃. The electron-deficient pyrimidine ring is then attacked by this electrophile to form the desired ketone.
Experimental Protocol: Synthesis
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To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane and cool the resulting suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 2,6-dichloropyrimidine (1.0 equivalent) and 4-fluorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane.
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Add the solution from step 3 dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over crushed ice with concentrated HCl.[3]
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the title compound.
Spectroscopic Analysis: A Concerted Approach
The cornerstone of structure elucidation lies in the combined application of various spectroscopic techniques.[4] Each method provides a unique piece of the structural puzzle, and together they build a self-validating dataset.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation patterns that offer initial structural confirmation.
Expected Data:
-
Molecular Formula: C₁₁H₅Cl₂FN₂O
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Molecular Weight: 271.07 g/mol [5]
Table 1: Predicted Mass Spectrometry Data for (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone
| m/z (Mass-to-Charge Ratio) | Predicted Relative Intensity | Assignment |
| 270, 272, 274 | High, Moderate, Low | [M]⁺ Isotopic cluster due to two chlorine atoms (³⁵Cl and ³⁷Cl). The characteristic ~9:6:1 ratio is a key indicator. |
| 235, 237 | Moderate | [M-Cl]⁺ Loss of a chlorine radical. |
| 123 | High | [C₇H₄FO]⁺ Fragment corresponding to the 4-fluorobenzoyl cation. |
| 111 | High | [C₆H₄F]⁺ Fragment corresponding to the fluorophenyl cation. |
| 95 | Moderate | [C₅H₄F]⁺ Loss of CO from the 4-fluorobenzoyl fragment. |
Experimental Protocol: GC-MS
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Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in a volatile solvent like ethyl acetate.
-
GC Conditions:
-
Injector: Splitless mode at 250°C.
-
Column: A standard non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analyzer: Quadrupole.
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Scan Range: 40-500 m/z.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1670 | Strong | C=O stretching (aryl ketone) |
| ~1590, ~1550 | Strong | C=N and C=C stretching (pyrimidine ring) |
| ~1225 | Strong | C-F stretching |
| ~840 | Strong | C-Cl stretching |
| ~1600, ~1500 | Medium | C=C stretching (fluorophenyl ring) |
Experimental Protocol: ATR-FTIR
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the purified solid sample onto the crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum over a range of 4000-600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.[4] For (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is essential.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
-
δ ~8.0-8.1 ppm (dd, 2H): Protons on the fluorophenyl ring ortho to the carbonyl group. The multiplicity will be a doublet of doublets due to coupling with the meta protons and the fluorine atom.
-
δ ~7.2-7.3 ppm (t, 2H): Protons on the fluorophenyl ring meta to the carbonyl group. This will appear as a triplet due to coupling with the two ortho protons.
-
δ ~7.8 ppm (s, 1H): The lone proton on the pyrimidine ring (H-5). It is expected to be a singlet as there are no adjacent protons.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
-
~185 ppm: Carbonyl carbon (C=O).
-
~166 ppm (d, ¹JCF ≈ 255 Hz): Fluorine-bearing carbon of the phenyl ring.
-
~160 ppm: C2 and C6 of the pyrimidine ring (attached to Cl).
-
~158 ppm: C4 of the pyrimidine ring.
-
~133 ppm (d, ³JCF ≈ 9 Hz): Phenyl carbons ortho to the carbonyl.
-
~130 ppm: Phenyl ipso-carbon attached to the carbonyl.
-
~120 ppm: C5 of the pyrimidine ring.
-
~116 ppm (d, ²JCF ≈ 22 Hz): Phenyl carbons meta to the carbonyl.
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃):
-
A single resonance is expected, likely in the range of -105 to -115 ppm, consistent with a para-substituted fluorobenzoyl moiety.[6]
Table 3: Summary of Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ ppm) | Multiplicity / Coupling | Assignment |
| ¹H | ~8.0-8.1 | dd | Phenyl H (ortho to C=O) |
| ¹H | ~7.2-7.3 | t | Phenyl H (meta to C=O) |
| ¹H | ~7.8 | s | Pyrimidine H-5 |
| ¹³C | ~185 | s | Carbonyl C |
| ¹³C | ~166 | d, ¹JCF ≈ 255 Hz | Phenyl C-F |
| ¹³C | ~160 | s | Pyrimidine C2/C6 |
| ¹³C | ~158 | s | Pyrimidine C4 |
| ¹³C | ~133 | d, ³JCF ≈ 9 Hz | Phenyl C (ortho to C=O) |
| ¹³C | ~130 | s | Phenyl C (ipso to C=O) |
| ¹³C | ~120 | s | Pyrimidine C5 |
| ¹³C | ~116 | d, ²JCF ≈ 22 Hz | Phenyl C (meta to C=O) |
| ¹⁹F | -105 to -115 | s | Phenyl F |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[4]
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be run to differentiate between CH, CH₂, and CH₃/quaternary carbons.
-
¹⁹F NMR Acquisition: Acquire a standard ¹⁹F spectrum.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is crucial for connecting the fluorophenyl ring to the pyrimidine ring via the carbonyl group.
-
Structure Elucidation Workflow using NMR
Caption: Workflow for NMR-based structure elucidation.
The critical HMBC correlation would be from the ortho-protons of the fluorophenyl ring (δ ~8.0-8.1 ppm) to the carbonyl carbon (δ ~185 ppm), and from the pyrimidine H-5 proton (δ ~7.8 ppm) to the same carbonyl carbon. This unambiguously establishes the connectivity between the two ring systems and the ketone linker.
Single-Crystal X-ray Crystallography: The Definitive Proof
While the spectroscopic data provides a robust and self-consistent structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure, providing precise bond lengths, bond angles, and the conformation of the molecule in the solid state.[7][8]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the structural model against the experimental data to obtain the final crystallographic information file (CIF).
Caption: Overall workflow for synthesis and structure elucidation.
Conclusion
The structure elucidation of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone requires a multi-faceted, logical approach. By integrating data from mass spectrometry, IR spectroscopy, and a suite of 1D and 2D NMR experiments, a confident structural assignment can be made. Each technique provides self-validating data that, when combined, creates a comprehensive and trustworthy structural picture. For absolute confirmation, particularly for regulatory submissions or patent filings, single-crystal X-ray crystallography serves as the gold standard. This guide has outlined the theoretical basis and practical protocols for achieving an unambiguous and scientifically rigorous structure determination.
References
-
PubChem Compound Summary for CID 77531, 2,4-Dichloropyrimidine. National Center for Biotechnology Information. Available at: [Link]
-
Chen, Y., Fang, Z., & Wei, P. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1438. Available at: [Link]
-
PubChem Compound Summary for CID 65522, 2-Amino-4,6-dichloropyrimidine. National Center for Biotechnology Information. Available at: [Link]
-
The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. (2024). Available at: [Link]
-
Majumder, U., & Borah, J. C. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 8(52), 29695-29725. Available at: [Link]
-
Friedel–Crafts reaction. In Wikipedia. Retrieved January 5, 2026, from [Link]
-
Experiment 14: Friedel-Crafts Acylation. (2011, August 2). [Video]. YouTube. Available at: [Link]
-
Yamanaka, H., & Konno, S. (1977). SYNTHESES OF PYRIMIDINYL KETONES. HETEROCYCLES, 6(9), 1263-1268. Available at: [Link]
-
Wolański, M., et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 26(21), 6483. Available at: [Link]
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone [cymitquimica.com]
- 6. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
